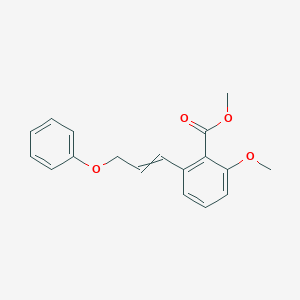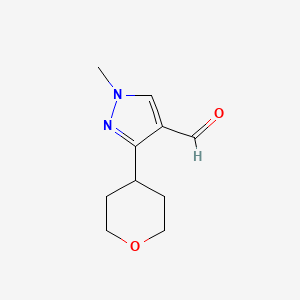
ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that ensure high yield and purity. For instance, a practical and easily scalable synthesis method includes the use of water and triflic acid-mediated N-benzyl lactam N-deprotection . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxides, while reduction could produce simpler hydrocarbons. Substitution reactions often result in the formation of new derivatives with altered functional groups.
科学的研究の応用
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism by which ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
類似化合物との比較
Ethyl 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
1,2,4-Triazole-containing compounds: These compounds are widely used in pharmaceuticals for their diverse biological activities.
Indole derivatives: Known for their antiviral and anticancer properties.
特性
分子式 |
C12H13NO5S |
|---|---|
分子量 |
283.30 g/mol |
IUPAC名 |
ethyl 4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)13(2)8-6-4-5-7-9(8)19(10,16)17/h4-7,10H,3H2,1-2H3 |
InChIキー |
LQELNOFVYWOPAD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)N(C2=CC=CC=C2S1(=O)=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15051962.png)

![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
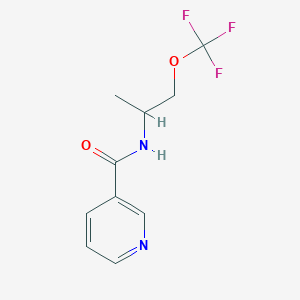
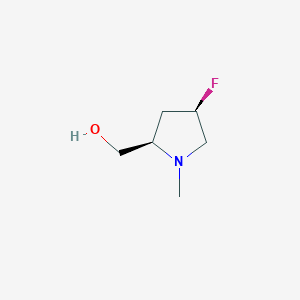
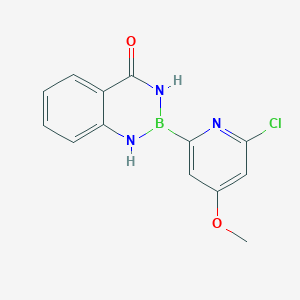
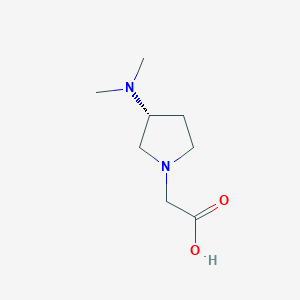
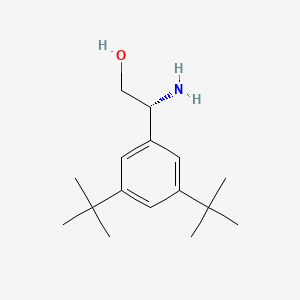
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


